![molecular formula C5H9N3O B7549985 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, also known as MTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTE is a triazole derivative that has been synthesized through several methods, and its unique structure has led to its use in many scientific research studies.
科学的研究の応用
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been extensively studied for its potential applications in various fields of scientific research. In the field of chemistry, this compound has been used as a ligand for the synthesis of metal complexes, and as a reagent for the synthesis of other organic compounds. In the field of biology, this compound has been studied for its potential use as an antifungal agent, and as a potential treatment for cancer. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the growth of certain fungi and cancer cells, and it is believed that this is due to its ability to disrupt the normal functioning of these cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of certain fungi and cancer cells, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have a protective effect on the liver, and it may have potential applications in the treatment of liver diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol in lab experiments is its relatively low toxicity. This compound has been shown to be relatively safe for use in laboratory settings, and it has been used in a variety of experiments without causing any significant adverse effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol. One area of research could focus on the development of new methods for the synthesis of this compound, with the goal of improving the yield and purity of the compound. Another area of research could focus on the development of new applications for this compound, such as its use in the treatment of liver diseases or as a potential treatment for other types of cancer. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies.
合成法
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol can be synthesized through several methods, including the reaction of 2-methyl-2H-[1,2,3]triazol-4-amine with ethylene oxide, or the reaction of 2-methyl-2H-[1,2,3]triazol-4-amine with epichlorohydrin followed by the reaction with sodium hydroxide. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
特性
IUPAC Name |
2-(2-methyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-6-4-5(7-8)2-3-9/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMRPGWRTXJSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)
![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)
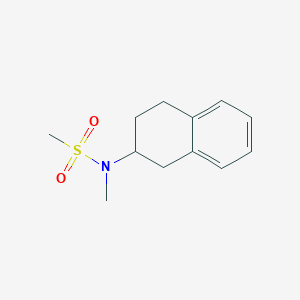

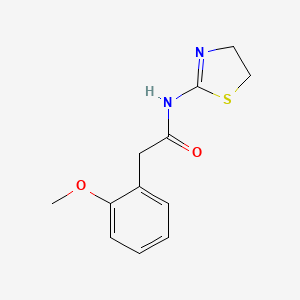
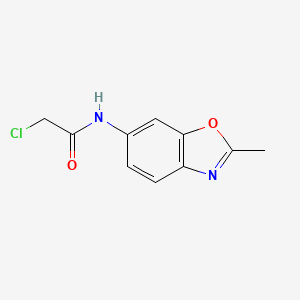
![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
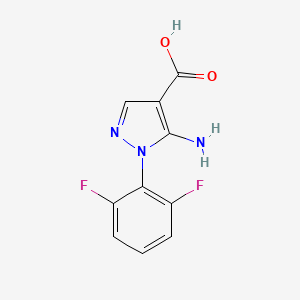
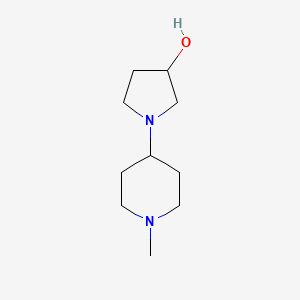
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)

![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)
